Iohexol-d5: An In-Depth Technical Guide for Researchers
Iohexol-d5: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Iohexol-d5, a deuterated analog of the radiographic contrast agent Iohexol. Its primary application in research is as a high-fidelity internal standard for the accurate quantification of Iohexol in biological matrices. This is particularly crucial for pharmacokinetic studies and the precise determination of the glomerular filtration rate (GFR), a key indicator of renal function.
Core Concepts: The Role of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-distinct. This allows for the correction of variations in sample preparation, injection volume, and instrument response. Iohexol-d5, being a stable isotope-labeled version of Iohexol, perfectly fulfills these criteria. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties.
Chemical and Physical Properties
Iohexol-d5 shares a virtually identical chemical structure with Iohexol, with the exception of five deuterium atoms replacing five hydrogen atoms on the N-(2,3-dihydroxypropyl)acetamido side chain. This subtle modification results in a predictable mass shift, enabling its distinction from the unlabeled Iohexol in a mass spectrometer.
| Property | Value |
| Chemical Name | 5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
| Molecular Formula | C₁₉H₂₁D₅I₃N₃O₉ |
| Molecular Weight | 826.17 g/mol |
| CAS Number | 928623-33-0 |
Primary Use in Research: Quantification of Iohexol for GFR Measurement
The most prominent application of Iohexol-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Iohexol in biological samples, typically plasma or serum. This is a critical component of determining the glomerular filtration rate (GFR), a measure of how well the kidneys are filtering waste from the blood.
The process involves administering a known dose of Iohexol to a subject and then measuring its concentration in blood samples taken at specific time points. The rate of Iohexol clearance from the plasma is directly related to the GFR. The inclusion of Iohexol-d5 in the analytical workflow ensures the high accuracy and precision required for clinical and research settings.
Experimental Protocols
Sample Preparation: Protein Precipitation
A common and effective method for preparing plasma or serum samples for LC-MS/MS analysis of Iohexol is protein precipitation.
Methodology:
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To a 50 µL aliquot of the plasma or serum sample, add a known concentration of Iohexol-d5 solution (internal standard).
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Add a protein precipitating agent, such as acetonitrile or a mixture of zinc sulfate and methanol.
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Vortex the mixture thoroughly to ensure complete protein precipitation.
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Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The supernatant containing Iohexol and Iohexol-d5 is then injected into an LC-MS/MS system for separation and detection.
Typical Chromatographic Conditions:
| Parameter | Example Value |
| LC System | UHPLC system (e.g., Thermo Vanquish) |
| Column | Reversed-phase C18 or C8 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to ensure good separation and peak shape. |
| Retention Time | The retention time for both Iohexol and Iohexol-d5 is typically around 2.71 minutes, demonstrating their co-elution.[1] |
Mass Spectrometry Parameters:
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Iohexol | 821.9 | 803.7 |
| Iohexol-d5 | Not publicly available, but would be approximately 826.9 | To be determined experimentally |
Note on Iohexol-d5 MRM Transition: The specific product ion for Iohexol-d5 is not consistently reported in publicly available literature. However, it can be readily determined experimentally.
Methodology for Determining the MRM Transition of Iohexol-d5:
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Infuse a standard solution of Iohexol-d5 directly into the mass spectrometer.
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Perform a full scan (Q1 scan) to identify the precursor ion, which will be the protonated molecule [M+H]⁺, approximately m/z 826.9.
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Select the precursor ion in Q1 and perform a product ion scan (MS2) to identify the most abundant and stable fragment ions.
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The most intense and specific fragment ion will be selected as the product ion for the MRM transition.
Data Presentation
The following tables summarize key quantitative data for a typical LC-MS/MS method for Iohexol quantification using Iohexol-d5 as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Iohexol | 821.9 | 803.7 |
| Iohexol-d5 | ~826.9 | Experimentally Determined |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Retention Time | ~2.71 min[1] |
| Linearity Range | 1 - 500 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 5% |
| Accuracy (% bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
Mandatory Visualizations
Caption: Workflow for GFR measurement using Iohexol and Iohexol-d5.
Caption: Principle of using a stable isotope-labeled internal standard.
